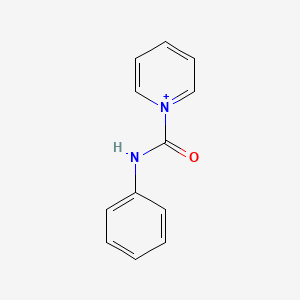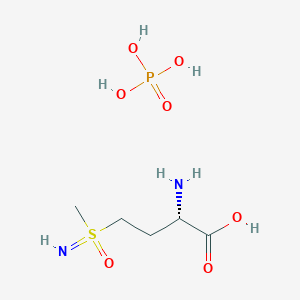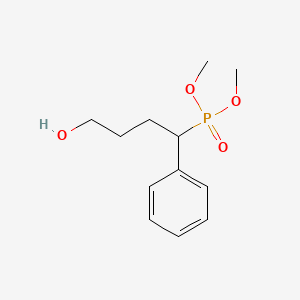
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-hydroxy-1-phenylbutyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-hydroxy-1-phenylbutyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a 4-hydroxy-1-phenylbutyl derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can be reacted with 4-hydroxy-1-phenylbutyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of dimethyl (4-oxo-1-phenylbutyl)phosphonate.
Reduction: Formation of dimethyl (4-hydroxy-1-phenylbutyl)phosphine oxide.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active agents upon metabolic conversion.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content
Mecanismo De Acción
The mechanism of action of dimethyl (4-hydroxy-1-phenylbutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, allowing the compound to act as a competitive inhibitor of enzymes that catalyze such reactions. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phosphonate
- Diethyl phosphonate
- Dimethyl (diazomethyl)phosphonate
Comparison
Dimethyl (4-hydroxy-1-phenylbutyl)phosphonate is unique due to the presence of the 4-hydroxy-1-phenylbutyl moiety, which imparts additional reactivity and potential biological activity compared to simpler phosphonates like dimethyl phosphonate and diethyl phosphonate. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
137333-78-9 |
|---|---|
Fórmula molecular |
C12H19O4P |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
4-dimethoxyphosphoryl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19O4P/c1-15-17(14,16-2)12(9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,6,9-10H2,1-2H3 |
Clave InChI |
BEXABDATCQOQHY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(CCCO)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
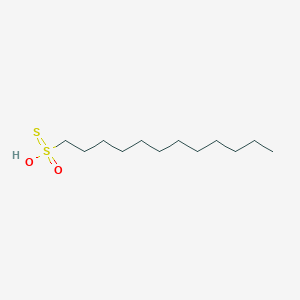
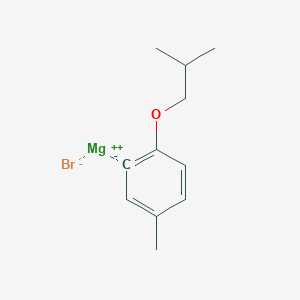
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

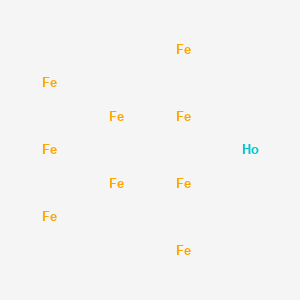
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
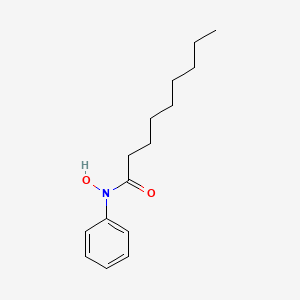
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
